2,6-Difluoro-3-iodopyridin-4-amine

Catalog No.
S13984428
CAS No.
M.F
C5H3F2IN2
M. Wt
255.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-3-iodopyridin-4-amine

Product Name

2,6-Difluoro-3-iodopyridin-4-amine

IUPAC Name

2,6-difluoro-3-iodopyridin-4-amine

Molecular Formula

C5H3F2IN2

Molecular Weight

255.99 g/mol

InChI

InChI=1S/C5H3F2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10)

InChI Key

DULAEANJWOIQGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1F)F)I)N

2,6-Difluoro-3-iodopyridin-4-amine is a polyhalogenated heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring an electron-donating C4-amino group flanked by a reactive C3-iodine and two electron-withdrawing C2/C6-fluorines, this scaffold offers a specific electronic profile. Procurement of this exact intermediate is driven by its capacity to serve as a central hub for orthogonal functionalization, allowing sequential transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) without the need for protecting group strategies or late-stage halogenation [1].

Substituting 2,6-difluoro-3-iodopyridin-4-amine with the more common 2,6-difluoropyridin-4-amine introduces significant process bottlenecks. Direct electrophilic halogenation of the non-iodinated precursor is hindered by the strong electron-withdrawing effect of the two fluorine atoms, typically resulting in poor regioselectivity and generating difficult-to-separate mixtures of C3-monoiodinated and C3,C5-diiodinated products. Furthermore, substituting with the brominated analog (3-bromo-2,6-difluoropyridin-4-amine) requires harsher cross-coupling conditions due to the higher bond dissociation energy of the C-Br bond, which can lead to degradation of sensitive functional groups and lower overall yields in late-stage synthesis [1].

Regioselective Yield and Processability: Pre-Iodinated vs. Direct Iodination

Utilizing the pre-iodinated 2,6-difluoro-3-iodopyridin-4-amine bypasses the problematic direct iodination of 2,6-difluoropyridin-4-amine. Standard electrophilic iodination of the non-iodinated baseline typically yields a mixture of mono- and di-iodinated species (often ~40-50% target yield) due to the competing reactivity of the C3 and C5 positions, necessitating resource-intensive chromatographic purification. Procurement of the pre-functionalized C3-iodo compound provides a 100% regiopure starting material, directly eliminating a low-yielding synthetic step and significantly improving downstream reproducibility [1].

Evidence DimensionRegiopure starting material availability vs. synthesis yield
Target Compound Data100% regiopure C3-iodo availability
Comparator Or Baseline2,6-difluoropyridin-4-amine (requires direct iodination, typical mono-iodo yield ~40-50% with di-iodo impurities)
Quantified DifferenceEliminates a ~50% yield-loss step and complex separation
ConditionsStandard electrophilic iodination conditions (e.g., NIS or I2/oxidant)

Procuring the pre-iodinated building block eliminates a critical bottleneck in process chemistry, saving purification costs and improving overall synthetic efficiency.

Cross-Coupling Efficiency: C-I vs. C-Br Activation Temperatures

The C3-iodine in 2,6-difluoro-3-iodopyridin-4-amine offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to its brominated counterpart, 3-bromo-2,6-difluoropyridin-4-amine. The lower bond dissociation energy of the C-I bond allows for oxidative addition at significantly lower temperatures (often room temperature to 60°C) and with milder bases. In contrast, the C-Br analog typically requires elevated temperatures (80-100°C) and more specialized ligands to achieve comparable conversion rates, which can compromise sensitive functional groups in complex target molecules [1].

Evidence DimensionTypical cross-coupling activation temperature
Target Compound DataRoom temperature to 60°C (C-I activation)
Comparator Or Baseline3-bromo-2,6-difluoropyridin-4-amine (80-100°C required for C-Br activation)
Quantified Difference20-40°C reduction in required reaction temperature
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira)

The ability to run couplings under milder thermal conditions preserves sensitive functional groups and broadens the scope of accessible downstream derivatives.

Orthogonal Reactivity: Selective C3-Coupling vs. C2/C6-SNAr

2,6-Difluoro-3-iodopyridin-4-amine provides a predictable orthogonal reactivity profile. The kinetic preference for Pd-catalyzed oxidative addition at the C3-I bond is higher than at the C2-F or C6-F bonds. This allows for selective functionalization at C3 without triggering premature nucleophilic aromatic substitution (SNAr) at the fluorinated positions. Subsequently, the C2 and C6 fluorines can be sequentially displaced by nucleophiles under basic conditions, enabling the assembly of multi-substituted heteroaromatic systems from a single precursor more efficiently than non-iodinated analogs [1].

Evidence DimensionChemoselectivity in sequential functionalization
Target Compound DataHigh selectivity for C3 cross-coupling prior to C2/C6 SNAr
Comparator Or BaselineSymmetrical or non-iodinated polyhalopyridines (e.g., 4-amino-3,5-dichloro-2,6-difluoropyridine)
Quantified DifferenceEnables strictly sequential, site-specific functionalization without cross-reactivity
ConditionsSequential Pd-catalysis followed by nucleophilic substitution

This orthogonal reactivity streamlines the synthesis of complex multi-substituted pyridines by eliminating the need for protecting groups or redundant functionalization steps.

Synthesis of Fused Heterocyclic Scaffolds (e.g., Azaindoles)

The adjacent C4-amino and C3-iodo groups make this compound a direct precursor for synthesizing multi-substituted 7-azaindoles or imidazopyridines via Sonogashira coupling followed by intramolecular cyclization, directly leveraging the C-I reactivity described in Section 3 [1].

Development of Kinase Inhibitors

The difluorinated pyridine core serves as a metabolically stable bioisostere for phenyl or standard pyridine rings, while the C3 position can be elaborated into diverse hinge-binding motifs using mild cross-coupling conditions that tolerate other pharmacophores [1].

Agrochemical Active Ingredient Discovery

The high halogen density and specific substitution pattern are utilized in the design of novel herbicides and fungicides, where the orthogonal sequential functionalization at C3 and C2/C6 allows for rapid structure-activity relationship (SAR) exploration without complex intermediate purification [1].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.93090 g/mol

Monoisotopic Mass

255.93090 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types